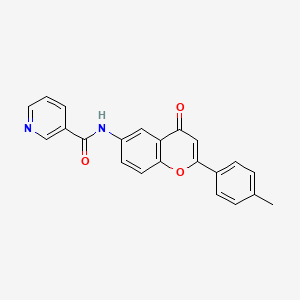

N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)nicotinamide

Description

Properties

IUPAC Name |

N-[2-(4-methylphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3/c1-14-4-6-15(7-5-14)21-12-19(25)18-11-17(8-9-20(18)27-21)24-22(26)16-3-2-10-23-13-16/h2-13H,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZPXDKRENAIEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)nicotinamide typically involves the condensation of 4-oxo-2-(p-tolyl)-4H-chromen-6-amine with nicotinic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)nicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, leading to the formation of alcohol derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)nicotinamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Biology: It is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Industry: The compound may be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The mechanism of action of N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogs with Trifluoromethyl and Benzamide Substituents

Compounds such as N-(4-oxo-2-(trifluoromethyl)-4H-chromen-6-yl)benzamide () share the chromone core but differ in substituents:

- Substituents : Trifluoromethyl (CF₃) at position 2 and benzamide at position 5.

- Synthesis: Synthesized via reaction of 7-amino-2-(trifluoromethyl)-4H-chromen-4-one with K₂CO₃/NaH, alkyl halides, and acetonitrile/1,4-dioxane, achieving high yields (87–96%) with minimal by-products .

- Biological Activity : Demonstrated anticancer and antioxidant properties in docking studies, attributed to the electron-withdrawing CF₃ group enhancing metabolic stability and the benzamide moiety modulating receptor interactions .

Comparison with Target Compound :

- The target compound replaces CF₃ with p-tolyl, which is less electronegative but may improve membrane permeability due to increased hydrophobicity.

- Nicotinamide (vs.

p-Tolyl-Containing Derivatives with Varied Cores

Several compounds feature the p-tolyl group but differ in core structure:

- 2–(2,4-Dioxo-5-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (): Combines a thiazolidinone-quinoline core with p-tolyl. This structure is associated with anti-diabetic or antimicrobial activities, distinct from chromone-based systems.

- N-(9,10-Dihydro-9,10-dioxoanthracen-2-yl) sulfonamide derivatives (): Anthracene-dione cores with p-tolyl and sulfonamide groups, typically used in anti-inflammatory or anticancer contexts.

Comparison with Target Compound :

- The chromone core in the target compound may offer different redox properties compared to anthracene or thiazolidinone systems.

- The p-tolyl group’s role across diverse scaffolds suggests its versatility in enhancing bioavailability or target engagement.

Nicotinamide Derivatives with Varied Substituents

N-(4-chlorophenyl)-6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-cyano-4-(4-methoxyphenyl)-2-methylnicotinamide ():

- Substituents : Chlorophenyl, methoxyphenyl, and methyl groups on a pyridine core.

- Molecular Weight : 562.47 g/mol, significantly higher than typical chromone derivatives due to bulkier substituents.

Comparison with Target Compound :

- The target compound’s chromone core (vs. pyridine) may confer distinct electronic properties and ring strain, affecting reactivity.

- Chlorine and methoxy groups in ’s compound enhance electrophilicity and steric bulk, which could influence pharmacokinetics differently than the p-tolyl group.

Biological Activity

N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)nicotinamide is a synthetic compound belonging to the class of chromenyl nicotinamides, which has garnered interest due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenyl ring fused with a nicotinamide moiety, which contributes to its unique chemical properties. The chromenyl structure is known for its potential in medicinal chemistry, particularly in the development of enzyme inhibitors and anticancer agents.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active sites or allosteric sites, modulating their activity. This inhibition can affect pathways related to inflammation and cell proliferation.

- Cellular Interactions: It may interact with cellular pathways that regulate oxidative stress and apoptosis, contributing to its potential therapeutic effects in cancer and inflammatory diseases.

Anticancer Activity

Research indicates that compounds similar to this compound demonstrate significant anticancer properties. For instance:

- In Vitro Studies: Studies have shown that derivatives of chromenyl nicotinamides can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential:

- Cytokine Inhibition: It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .

Case Studies and Research Findings

-

Antioxidant Activity:

- A study found that this compound exhibits significant antioxidant activity by scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

- Enzyme Inhibition:

- Neuroprotective Effects:

Data Table: Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for N-(4-oxo-2-(p-tolyl)-4H-chromen-6-yl)nicotinamide, and how are intermediates characterized?

Answer:

Synthesis typically involves multi-step reactions, starting with the construction of the chromene core followed by nicotinamide coupling. For example:

- Step 1: Condensation of substituted salicylaldehyde derivatives with active methylene compounds (e.g., malononitrile) under reflux conditions to form the 4H-chromen-4-one scaffold .

- Step 2: Functionalization at the 6-position via nucleophilic substitution or palladium-catalyzed cross-coupling to introduce the nicotinamide moiety. Reaction conditions (e.g., solvent, catalyst, temperature) must be optimized to avoid side products .

- Intermediate characterization: Use H/C NMR to confirm regioselectivity and FT-IR to validate amide bond formation. Elemental analysis (EA) discrepancies ≤0.4% indicate acceptable purity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy: H NMR (400–600 MHz) resolves aromatic proton environments, while C NMR identifies carbonyl (C=O) and chromen-4-one carbons. DMSO-d is preferred for solubility and hydrogen-bonding analysis .

- FT-IR: Peaks at ~1650–1700 cm confirm the presence of carbonyl groups (chromen-4-one and amide) .

- Mass spectrometry (HRMS): Validates molecular weight (e.g., ESI-HRMS with <3 ppm error).

- Elemental analysis: Discrepancies >0.5% suggest impurities; cross-validate with NMR integration .

Advanced: How can researchers address discrepancies in elemental analysis data during purity assessment?

Answer:

Discrepancies often arise from hygroscopicity, incomplete combustion, or non-stoichiometric solvent retention. Mitigation strategies include:

- Cross-validation: Compare EA results with H NMR integration ratios (e.g., aromatic vs. aliphatic protons) and HRMS data .

- Thermogravimetric analysis (TGA): Detect residual solvents or hydrated water.

- Recrystallization: Use mixed solvents (e.g., DMF/EtOH) to improve crystallinity and purity .

Advanced: What challenges arise in X-ray crystallographic refinement of this compound, and how can SHELX tools address them?

Answer:

Challenges include:

- Disorder in the p-tolyl group: Resolve using PART instructions in SHELXL and applying restraints (e.g., DFIX, SIMU) to stabilize refinement .

- Twinned crystals: Test for twinning via CELL_NOW and refine using TWIN/BASF commands in SHELXL .

- High thermal motion: Apply anisotropic displacement parameters (ADPs) to non-H atoms. Use SQUEEZE (PLATON) to model solvent-accessible voids .

Advanced: How to design experiments for structure-activity relationship (SAR) studies targeting kinase inhibition?

Answer:

- Variable substituents: Synthesize analogs with modifications at the p-tolyl (e.g., electron-withdrawing groups) or nicotinamide (e.g., pyridine vs. pyrimidine) positions .

- Assay conditions: Test against kinase panels (e.g., EGFR, VEGFR) under standardized ATP concentrations (1–10 µM). Use IC values to rank potency .

- Molecular docking: Align with crystal structures (PDB) to identify key interactions (e.g., hydrogen bonds with hinge regions) .

Advanced: How to resolve conflicting biological activity data across studies, such as varying IC50_{50}50 values?

Answer:

Conflicts may arise from:

- Assay variability: Standardize protocols (e.g., ATP concentration, incubation time) and use internal controls (e.g., staurosporine as a reference inhibitor) .

- Impurity interference: Re-test compounds after HPLC purification (≥95% purity).

- Cellular context: Compare activity in isogenic cell lines (e.g., wild-type vs. mutant kinases) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.